3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one
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Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
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Biological Activity
The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one is a novel derivative featuring a 1,2,4-oxadiazole core, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H15FN4O2
- Molecular Weight : 300.31 g/mol
- IUPAC Name : this compound
The oxadiazole ring is known for its ability to enhance biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide spectrum of biological activities, including:
- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that such compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Potential : The compound has been evaluated for its anticancer activity. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that it may act by targeting specific enzymes involved in cancer cell survival and proliferation .
- Anti-inflammatory Effects : Certain oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation. For example, it has been shown to affect the activity of thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer biology .
- Receptor Modulation : It acts as a modulator at various receptor sites, potentially influencing signaling pathways associated with cell survival and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives similar to the compound :
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-7-4-11(9-14(15)19)10-22-8-2-3-13(18(22)23)17-20-16(21-25-17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOMFYIQEZRKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.